2-(Tert-butyl)-4-nitrophenol
Description
General Overview of Substituted Phenols in Chemical Research
Substituted phenols are a class of organic molecules characterized by a hydroxyl group attached to a benzene (B151609) ring, which also bears other functional groups at various positions. These compounds are of immense interest in chemical research due to their versatile chemical properties and wide-ranging applications. oregonstate.eduresearchgate.net They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. nih.govmarkwideresearch.com The nature and position of the substituents on the phenol (B47542) ring significantly influence the compound's reactivity, acidity, and biological activity. oregonstate.edursc.org For instance, electron-withdrawing groups, such as the nitro group, can increase the acidity of the phenolic proton. ontosight.ai Conversely, electron-donating groups can modulate the molecule's antioxidant properties. The steric hindrance provided by bulky substituents, like a tert-butyl group, can direct the regioselectivity of chemical reactions. nih.gov Research in this area focuses on developing novel synthetic methods to achieve specific substitution patterns, which is often a challenge due to the ortho- and para-directing nature of the hydroxyl group in electrophilic aromatic substitution reactions. rsc.orgresearchgate.net
Importance of 2-(Tert-butyl)-4-nitrophenol in Contemporary Chemical Science
This compound, a member of the substituted nitrophenol family, holds considerable importance in modern chemical science. lookchem.com Its structure, featuring a tert-butyl group at the ortho position and a nitro group at the para position relative to the hydroxyl group, imparts a unique combination of steric and electronic properties. nih.gov This specific arrangement makes it a valuable building block in organic synthesis for creating more complex molecules. ontosight.ai The presence of the nitro group allows for a variety of chemical transformations, most notably its reduction to an amino group, which opens pathways to a diverse range of derivatives. ontosight.ai The compound also serves as a key intermediate in the synthesis of various chemicals, including those with potential applications in pharmaceuticals and agrochemicals.
Current Research Landscape and Knowledge Gaps Pertaining to this compound
The current research landscape for this compound primarily revolves around its synthesis, chemical reactivity, and potential applications as a chemical intermediate. prepchem.com Studies have explored its synthesis through the nitration of 2-tert-butylphenol (B146161). However, these methods can sometimes result in low yields due to the formation of side products. While the general reactivity of the functional groups is understood, there is a need for more detailed mechanistic studies on its various transformations. Furthermore, while its role as a synthetic intermediate is acknowledged, a comprehensive exploration of the full range of complex molecules that can be derived from it is still an area of active investigation.
Purpose and Scope of Research on this compound
The primary purpose of research on this compound is to fully elucidate its chemical properties and expand its utility in organic synthesis. This includes the development of more efficient and selective synthetic routes to the compound itself. A significant area of focus is the exploration of its reactivity, particularly in reactions involving the nitro and hydroxyl groups, to synthesize novel compounds with potentially useful properties. The scope of research also extends to its application as a precursor for various fine chemicals and as a molecular probe to study reaction mechanisms influenced by steric and electronic effects.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₃ nih.gov |
| Molecular Weight | 195.21 g/mol nih.gov |
| IUPAC Name | 2-tert-butyl-4-nitrophenol nih.gov |
| CAS Number | 6683-81-4 nih.gov |
| pKa | 8.56±0.22 (Predicted) guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)8-6-7(11(13)14)4-5-9(8)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLSSAJHDAQNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336072 | |
| Record name | 2-tert-butyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6683-81-4 | |
| Record name | 2-tert-butyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 2 Tert Butyl 4 Nitrophenol
Established Synthetic Routes to 2-(Tert-butyl)-4-nitrophenol
The preparation of this compound is predominantly accomplished through the nitration of 2-tert-butylphenol (B146161) or 4-tert-butylphenol (B1678320). Various strategies have been developed to control the regioselectivity and efficiency of this reaction.
Phenol (B47542) Nitration Strategies
Phenol nitration strategies for synthesizing this compound often employ direct nitration using nitric acid or metal-mediated approaches. More recently, electrochemical methods have emerged as a promising alternative.
A common approach involves the direct nitration of 4-tert-butylphenol using nitric acid. For instance, dissolving commercially available 4-tert-butylphenol in ethyl acetate (B1210297) and treating it with nitric acid in the presence of a catalytic amount of sodium nitrite (B80452) at 0°C can yield 2-nitro-4-tert-butylphenol. google.com Another method involves the nitration of 2-tert-butylphenol with 70% nitric acid in a biphasic system with n-heptane, which has been reported to yield this compound. Current time information in Bangalore, IN. However, this method can suffer from low yields due to side reactions. The use of a mixture of nitric acid and sulfuric acid is also a common nitrating agent for phenols. quora.com
Copper-mediated nitration offers an alternative to traditional methods. Copper(II) nitrate (B79036) in glacial acetic acid can be used as an environmentally friendlier nitrating agent for phenols. acs.org The reaction of copper(II) complexes with nitrogen dioxide has also been shown to effect the nitration of coordinated phenolate (B1203915) rings. Furthermore, a unique high-valent copper nitrite complex has been shown to react with 2,4-di-tert-butylphenol (B135424) to produce the nitrated product, 2,4-di-tert-butyl-6-nitrophenol (B1297931), in an unusual anaerobic nitration process. nih.gov
Electrochemical nitration represents a modern and "green" approach. The electrochemical nitration of phenols can be achieved through the direct anodic oxidation of a nitrite source, such as tetrabutylammonium (B224687) nitrite (NBu4NO2), which also acts as the supporting electrolyte. d-nb.inforesearchgate.net This method uses electricity as the oxidant and has been demonstrated for a range of phenols, with the reaction mechanism involving the electrochemical generation of nitrogen dioxide (NO2). d-nb.inforesearchgate.net The presence of additives like 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) can significantly improve the yield. d-nb.inforesearchgate.net
Table 1: Comparison of Phenol Nitration Strategies for Substituted Nitrophenols
| Strategy | Nitrating Agent/System | Substrate Example | Key Conditions | Reported Yield | Reference(s) |
| Direct Nitration | Nitric acid, Sodium nitrite | 4-tert-butylphenol | Ethyl acetate, 0°C | Good | google.com |
| Direct Nitration | 70% Nitric acid | 2-tert-butylphenol | n-heptane/water, ambient temp. | 35.6% | Current time information in Bangalore, IN. |
| Copper-Mediated Nitration | Copper(II) nitrate | Phenol | Glacial acetic acid | Not specified | acs.org |
| Electrochemical Nitration | NBu4NO2 | Various phenols | Divided electrolysis cell, graphite (B72142) electrodes, MeCN/HFIP | Up to 88% | d-nb.inforesearchgate.net |
Alternative Synthetic Pathways
An alternative approach to synthesizing aminophenol derivatives, which can be conceptually linked to nitrophenols through reduction, is the azo-cracking reduction method. This multi-step process is used to prepare 2-amino-4-tert-butylphenol (B71990) from p-tert-butylphenol. acs.orgnih.gov
The synthesis begins with the diazotization of an aromatic amine, such as aniline, using sodium nitrite in an acidic medium at low temperatures (0–10°C) to form a diazonium salt. acs.orgnih.gov This is followed by a coupling reaction where the diazonium salt reacts with p-tert-butylphenol in an alkaline solution to produce an azo dye intermediate. acs.orgnih.gov The final step is the reductive cleavage, or "cracking," of the azo bond (-N=N-). This is typically achieved using reducing agents like sodium hydrosulfite or zinc powder in an alcoholic solvent. acs.orgnih.gov This cleavage results in the formation of 2-amino-4-tert-butylphenol and the regeneration of the initial aromatic amine. acs.orgnih.gov While this method does not directly yield this compound, the resulting 2-amino-4-tert-butylphenol is a direct reduction product of it, making this a relevant, albeit indirect, synthetic consideration.
Mechanistic Investigations of Formation Reactions
The formation of this compound and related compounds is governed by well-established and more recently elucidated reaction mechanisms. These include electrophilic aromatic substitution and pathways involving radical species.
Electrophilic Aromatic Substitution Mechanisms
The nitration of phenols is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group (-OH) of the phenol is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to attack by an electrophile. quora.com In the case of nitration, the active electrophile is the nitronium ion (NO2+), which is typically generated from nitric acid, often in the presence of a stronger acid catalyst like sulfuric acid. quora.com
The mechanism proceeds in two main steps. First, the π-electron system of the phenol ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. For 2-tert-butylphenol, the incoming nitro group will be directed to the positions ortho and para to the hydroxyl group. The bulky tert-butyl group at the 2-position will sterically hinder attack at the adjacent positions, favoring substitution at the 4- and 6-positions. The formation of this compound is a result of attack at the 4-position. In the second step, a weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the newly attached nitro group, restoring the aromaticity of the ring and yielding the final nitrophenol product. quora.com
Radical Mechanisms and Peroxynitrite Intermediates in Nitration Processes
While electrophilic aromatic substitution is a dominant mechanism, radical pathways have been identified, particularly in metal-mediated and biologically relevant nitration reactions. Peroxynitrite (ONOO⁻), a reactive nitrogen species formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂⁻), is a key intermediate in some nitration processes. nih.gov
The nitration of phenols by peroxynitrite is believed to proceed through radical intermediates. nih.gov Peroxynitrous acid (ONOOH), the protonated form of peroxynitrite, can decompose to form hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals. The highly reactive hydroxyl radical can abstract a hydrogen atom from the phenolic hydroxyl group, generating a phenoxyl radical. This phenoxyl radical can then react with nitrogen dioxide to form the nitrophenol product. nih.gov
Copper complexes can mediate phenol nitration through pathways that may involve peroxynitrite-like intermediates or phenoxyl radicals. For example, the reaction of a copper(II) nitrite complex with 2,4-di-tert-butylphenol has been shown to produce a nitrated product through a proposed anaerobic mechanism. nih.gov Spectroscopic evidence in some copper-mediated nitrations suggests the formation of a phenoxyl radical complex as an intermediate.
Derivatization Reactions and Synthetic Utility of this compound
This compound is a versatile chemical intermediate due to the reactivity of its functional groups. The nitro group can be readily reduced to an amino group, and the phenolic hydroxyl group can undergo various reactions.
The most significant derivatization is the reduction of the nitro group to an amine, yielding 2-amino-4-tert-butylphenol. This transformation can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium dithionite (B78146). google.comCurrent time information in Bangalore, IN. The resulting aminophenol is a key precursor in the synthesis of various other compounds. d-nb.info
This compound and its derivatives have applications in several areas. For instance, it is used as a precursor for the preparation of biocides, such as (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide. researchgate.netresearchgate.net It also serves as a starting material for the synthesis of dyes and pigments. researchgate.net Furthermore, due to its phenolic structure, it can be used in antioxidant formulations. researchgate.net The compound can undergo further substitution reactions, such as halogenation or alkylation, under specific conditions. Current time information in Bangalore, IN. The phenolic hydroxyl group can also be oxidized to a quinone structure. Current time information in Bangalore, IN.
Transformations of the Nitro Group (e.g., Reduction to Amino Group)
The nitro group of this compound is readily transformed, most commonly through reduction to an amino group, yielding 2-amino-4-tert-butylphenol. This conversion is a critical step in the synthesis of various fine chemicals, including dyes and pharmaceuticals. ontosight.ai
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a highly effective method. prepchem.com For instance, the reduction of the related compound, 2-nitro-4-tert-butylphenol, using 10% Pd/C under 50 psi of hydrogen pressure for one hour, results in the formation of 2-amino-4-tert-butylphenol. prepchem.com Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) and sodium dithionite are also utilized. researchgate.net The general mechanism for nitro group reduction often proceeds through nitroso and hydroxylamino intermediates before yielding the final amino product. unimi.itnih.gov
The choice of reducing agent and reaction conditions can be tailored to achieve chemoselectivity, which is particularly important when other reducible functional groups are present in the molecule. The reduction of nitrophenols is a well-established model reaction for evaluating the efficacy of new catalytic systems, often using sodium borohydride as the reductant. researchgate.netmdpi.com
Table 1: Common Reagents for Nitro Group Reduction
| Reducing Agent | Catalyst/Conditions | Product |
| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | 2-Amino-4-tert-butylphenol |
| Sodium Borohydride (NaBH₄) | Metal catalysts | 2-Amino-4-tert-butylphenol |
| Sodium Dithionite (Na₂S₂O₄) | Controlled conditions | 2-Amino-4-tert-butylphenol |
This table summarizes common reagents used for the reduction of the nitro group in nitrophenols.
Reactions at the Phenolic Hydroxyl Group (e.g., Oxidation to Quinones)
The phenolic hydroxyl group in this compound can undergo oxidation to form quinone structures. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can facilitate this transformation. For related phenolic compounds, oxidation of the hydroxyl group can lead to the formation of benzoquinones. scispace.comscience.gov For example, the oxidation of hydroquinones to their corresponding quinones can be achieved with high efficiency using reagents like tetrabutylammonium dichromate (TBAD) or tetrabutylammonium chromate (B82759) (TBAC) under neutral, aprotic conditions. scispace.com
The steric hindrance provided by the ortho-tert-butyl group can influence the reactivity of the hydroxyl group. This steric crowding can affect the coordination of the molecule to metal centers, sometimes favoring binding through the nitro group's oxygen atoms rather than the phenolic oxygen. nih.gov
Substitution Reactions Involving the Tert-butyl Groups
While the tert-butyl group is generally stable, it can undergo substitution under specific and often forcing reaction conditions. In some nitration reactions of related di-tert-butyl phenols, dealkylation (loss of a tert-butyl group) can occur as a side reaction, especially with strong nitrating agents like a mixture of nitric and acetic acids. google.com This suggests that under certain electrophilic aromatic substitution conditions, the bulky tert-butyl group can be cleaved from the aromatic ring. google.com However, direct nucleophilic substitution of the tert-butyl group itself is less common due to the stability of the tertiary carbocation that would need to be formed as a leaving group. ambeed.com
Role of this compound as an Intermediate in Complex Organic Synthesis
This compound and its derivatives serve as important intermediates in the synthesis of more complex molecules. The presence of multiple functional groups that can be selectively modified makes it a valuable building block.
For instance, the reduction of the nitro group to an amine, as previously discussed, provides a route to substituted aminophenols. ontosight.ai These aminophenols are precursors to a wide range of compounds, including pharmaceuticals and agrochemicals. The resulting amino and hydroxyl groups can be further functionalized.
In one example, a derivative, N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (a potent CFTR potentiator known as Ivacaftor), was developed through extensive structure-activity relationship studies. acs.org While not directly synthesized from this compound, the optimization process involved synthesizing analogs with various substitutions on a phenolic ring, highlighting the importance of substituted phenols in medicinal chemistry. acs.org The strategic placement of the tert-butyl and hydroxyl groups in these complex molecules is often crucial for their biological activity.
The compound can also be a precursor for creating other substituted phenols. For example, bromination can lead to the formation of compounds like 2-bromo-6-(tert-butyl)-4-nitrophenol. guidechem.com These halogenated derivatives can then participate in cross-coupling reactions to build more complex carbon skeletons.
Spectroscopic and Structural Elucidation of 2 Tert Butyl 4 Nitrophenol
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed characterization of 2-(tert-butyl)-4-nitrophenol, offering insights into its electronic and vibrational states, as well as the precise arrangement of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals that correspond to the different types of protons present. The tert-butyl group typically shows a sharp singlet peak around 1.3-1.4 ppm due to the nine equivalent protons. The aromatic protons appear as a set of multiplets in the downfield region, generally between 7.5 and 8.2 ppm. vulcanchem.com The exact chemical shifts and coupling patterns of these aromatic protons are crucial for confirming the substitution pattern on the benzene (B151609) ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure. Key signals include those for the tert-butyl carbons, with the quaternary carbon appearing around 35 ppm and the methyl carbons around 30 ppm. The aromatic carbons resonate in the 115-160 ppm range. The carbon bearing the hydroxyl group and the carbon attached to the nitro group exhibit characteristic chemical shifts that are sensitive to the electronic environment.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.3-1.4 | s | -C(CH₃)₃ |
| ¹H | ~7.5-8.2 | m | Aromatic-H |
| ¹³C | ~30 | -C(CH₃)₃ | |
| ¹³C | ~35 | -C (CH₃)₃ | |
| ¹³C | ~115-160 | Aromatic-C |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound displays several key absorption bands:
O-H Stretch: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group. The broadening is due to hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations appear as a group of weaker bands around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the tert-butyl group is observed in the 2850-3000 cm⁻¹ range. libretexts.org
N-O Stretch (Nitro Group): The presence of the nitro (-NO₂) group is confirmed by two strong absorption bands. The asymmetric stretching vibration appears in the range of 1500-1560 cm⁻¹, and the symmetric stretching vibration is found between 1300-1370 cm⁻¹.
C=C Stretch (Aromatic Ring): Aromatic ring skeletal vibrations give rise to several bands in the 1400-1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the phenolic C-O bond typically appears in the 1150-1250 cm⁻¹ range.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretch, H-bonded | 3200-3600 (broad) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Nitro N-O | Asymmetric Stretch | 1500-1560 |
| Nitro N-O | Symmetric Stretch | 1300-1370 |
| Aromatic C=C | Ring Stretch | 1400-1600 |
| Phenolic C-O | Stretch | 1150-1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progress Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the chromophoric nitro group and the phenolic ring leads to characteristic absorption bands in the UV-Vis spectrum. Typically, nitrophenols exhibit strong absorption in the UV region, with a characteristic peak that can be used for quantification and to monitor reactions. vulcanchem.com For instance, the reduction of the nitro group to an amino group can be followed by observing the disappearance of the nitrophenol absorption peak and the appearance of a new peak corresponding to the aminophenol product. mdpi.commdpi.com
In alkaline solutions, the deprotonation of the phenolic hydroxyl group leads to the formation of the phenolate (B1203915) ion, which results in a bathochromic shift (a shift to longer wavelength) of the absorption maximum. This color change is a well-known characteristic of nitrophenols and is often utilized in pH indicator applications. researchgate.net The bright yellow color of the 4-nitrophenolate (B89219) ion makes it easy to monitor reactions visually or spectrophotometrically. emerginginvestigators.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.
In a typical mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (195.21 g/mol ). nih.gov The fragmentation of the molecular ion provides clues about the molecule's structure. Common fragmentation pathways include the loss of a methyl group (CH₃) from the tert-butyl substituent, leading to a fragment ion at [M-15]⁺. Another significant fragmentation is the loss of the nitro group (NO₂), resulting in a fragment at [M-46]⁺. The analysis of these fragment ions helps to confirm the presence of both the tert-butyl and nitro functional groups. libretexts.org
Diffraction Methods for Solid-State Structural Determination
While spectroscopic methods provide information about the molecule in solution or gas phase, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
Studies on related nitrophenol compounds have revealed detailed structural information. For example, the crystal structure of 2-tert-butyl-4,6-dinitrophenol, a closely related compound, was determined to be monoclinic with the space group P2₁/c. researchgate.net Such analyses often reveal the presence of intra- and intermolecular hydrogen bonding. In many nitrophenols, an intramolecular hydrogen bond forms between the phenolic hydroxyl group and an oxygen atom of the ortho-nitro group. researchgate.net Intermolecular hydrogen bonds can also influence the crystal packing, forming chains or more complex networks. researchgate.netiucr.org
The crystallographic data obtained from XRD includes the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group, which together define the crystalline architecture of the compound.
Table 3: Representative Crystallographic Data for a Nitrophenol Derivative (2-tert-butyl-4,6-dinitrophenol)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 9.974 (2) | researchgate.net |
| b (Å) | 10.575 (2) | researchgate.net |
| c (Å) | 11.547 (2) | researchgate.net |
| β (°) | 112.90 (3) | researchgate.net |
| Volume (ų) | 1122.0 (4) | researchgate.net |
| Z | 4 | researchgate.net |
This data is for a related compound and serves as an example of the type of information obtained from XRD analysis.
Surface Analysis Techniques for Compound Interaction Studies
The study of how chemical compounds interact with surfaces is crucial for understanding a wide range of phenomena, from catalysis to biocompatibility. Various surface-sensitive techniques are employed to probe the elemental composition, chemical state, and molecular orientation of the outermost atomic layers of a material. These methods are indispensable for characterizing the adsorption and reaction of molecules like this compound on different substrates.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful and widely used surface analysis technique. ucdavis.edu It provides valuable information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. researchgate.netutm.my The technique involves irradiating a solid surface with a beam of X-rays and simultaneously measuring the kinetic energy of the electrons that are emitted from the material. ucdavis.edu
The fundamental principle of XPS is based on the photoelectric effect. When an X-ray photon of a known energy (hν) strikes an atom, it can transfer its energy to a core-level electron. If the photon's energy is sufficient, the electron is ejected from the atom with a specific kinetic energy (KE). The binding energy (BE) of the electron, which is characteristic of the element and its specific orbital, can then be determined using the following equation:
BE = hν - KE - Φ
where Φ is the work function of the spectrometer.
A key feature of XPS is the concept of the chemical shift , which refers to the change in the binding energy of a core electron due to a change in the chemical environment of the atom. The withdrawal of electron density from an atom by more electronegative neighbors leads to an increase in the binding energy of its core electrons, and conversely, an increase in electron density results in a decrease in binding energy. This allows for the identification of different functional groups and oxidation states of an element on a surface.
In the context of studying the interaction of this compound with a surface, XPS can provide detailed insights. By analyzing the high-resolution spectra of the core levels of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s), it is possible to understand how the molecule adsorbs and orients itself on a substrate.
Expected XPS Data for this compound:
C 1s Spectrum: The C 1s spectrum of this compound is expected to be complex, with multiple peaks corresponding to the different chemical environments of the carbon atoms. The aromatic carbons will have binding energies around 284.6-285.0 eV, which is typical for C-C and C-H bonds. The carbon atom bonded to the hydroxyl group (C-O) would exhibit a chemical shift to a higher binding energy, approximately 286-287 eV. The carbon atoms of the tert-butyl group will also have a distinct signal.
O 1s Spectrum: The O 1s spectrum would show two distinct peaks. One peak, at a lower binding energy, would correspond to the oxygen atom of the hydroxyl (-OH) group. The other two oxygen atoms, part of the nitro (-NO₂) group, would be at a higher binding energy due to the electron-withdrawing nature of the nitrogen atom.
N 1s Spectrum: The N 1s spectrum is particularly informative for identifying the nitro group. Based on studies of other nitrophenols, the binding energy for the N 1s electron in the nitro group is expected to be in the range of 406.4 eV to 406.8 eV. researchgate.net
Interactive Data Table: Expected Binding Energies for this compound
| Core Level | Functional Group | Expected Binding Energy (eV) | Reference for Similar Compounds |
| C 1s | Aromatic C-C, C-H | ~284.6 - 285.0 | rsc.org |
| C 1s | Phenolic C-O | ~286.0 - 287.0 | mdpi.com |
| C 1s | Tert-butyl C-C | ~285.5 | General XPS databases |
| O 1s | Phenolic -OH | ~532.0 - 533.0 | mdpi.com |
| O 1s | Nitro -NO₂ | ~533.5 - 534.5 | researchgate.net |
| N 1s | Nitro -NO₂ | ~406.4 - 406.8 | researchgate.net |
Note: The binding energies are approximate and can vary depending on the specific chemical environment and the calibration of the instrument.
The analysis of these spectral features can reveal whether the this compound molecule is intact on the surface or if it has undergone any chemical transformations, such as deprotonation of the phenolic hydroxyl group or reduction of the nitro group. Furthermore, by varying the take-off angle of the collected photoelectrons (Angle-Resolved XPS), it is possible to obtain depth-profiling information and deduce the orientation of the adsorbed molecules.
Computational Chemistry Approaches to 2 Tert Butyl 4 Nitrophenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in understanding the geometry, orbital energies, and reactivity patterns of substituted phenols.
Optimization of Molecular Geometries and Conformational Analysis
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 2-(Tert-butyl)-4-nitrophenol, DFT calculations would predict the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.
Key structural features expected from such an optimization include:
A largely planar benzene (B151609) ring.
The potential for a stabilizing intramolecular hydrogen bond between the hydrogen of the hydroxyl group and one of the oxygen atoms of the adjacent nitro group. This is a common feature in ortho-nitrophenols and contributes to a more planar and stable conformation.
The steric bulk of the tert-butyl group, which influences the orientation of adjacent atoms and can affect intermolecular interactions. Computational studies on related isomers like 5-tert-butyl-2-nitrophenol (B3053845) confirm that intramolecular hydrogen bonding is a key factor in stabilizing a planar conformation. vulcanchem.com The agreement between geometries optimized with DFT methods (like B3LYP) and experimental data for similar molecules is generally very high. acs.org
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net
For this compound, the FMO analysis, by analogy with p-nitrophenol, would show: researchgate.net
HOMO: The electron density of the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group.
LUMO: The electron density of the LUMO would be concentrated on the strongly electron-withdrawing nitro group (-NO₂).
This distribution signifies that the molecule is susceptible to electrophilic attack on the ring and can participate in charge-transfer interactions where the phenoxy moiety acts as the donor and the nitro group as the acceptor. A smaller HOMO-LUMO gap compared to phenol (B47542) would indicate higher reactivity.
Table 1: Illustrative Frontier Orbital Energies for Nitrophenols (DFT/B3LYP/6-311G(d,p)) This table presents values from related compounds to illustrate the expected electronic properties.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|
| p-Nitrophenol | -7.2288 | -2.8692 | 4.3596 | |
| p-Aminophenol | -5.9267 | -0.0000 | 5.9267 | |
| p-Methylphenol | -6.2233 | -0.4204 | 5.8029 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The map displays color-coded regions of electrostatic potential on the molecule's surface.
Red/Yellow Regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack.
Blue Regions: Indicate positive potential (electron-poor areas), which are favorable for nucleophilic attack.
For this compound, the MEP map is predicted to show the most negative potential (red) localized on the oxygen atoms of the nitro group, identifying them as the primary sites for interaction with electrophiles. researchgate.net A region of high positive potential (blue) would be found around the acidic hydrogen of the hydroxyl group, marking it as the most likely site for deprotonation. researchgate.net
Homolytic Bond Dissociation Enthalpy (BDE) Calculations
The homolytic Bond Dissociation Enthalpy (BDE) is the energy required to break a bond, forming two radicals. The O-H BDE is a key indicator of the antioxidant capacity of phenolic compounds. pan.olsztyn.pl DFT methods, particularly B3LYP, have been shown to be reliable for predicting BDE values, often within 2-3 kcal/mol of experimental results. pan.olsztyn.pl
The O-H BDE of this compound is influenced by its substituents:
p-Nitro Group: This electron-withdrawing group stabilizes the resulting phenoxyl radical through resonance delocalization, which significantly lowers the O-H BDE compared to unsubstituted phenol, making the hydrogen easier to abstract. For p-nitrophenol, this effect increases the BDE. mdpi.com
o-Tert-butyl Group: This electron-donating alkyl group slightly destabilizes the radical, which would tend to increase the BDE.
The interplay of these effects determines the final BDE value. Studies on a wide range of substituted phenols provide a strong basis for estimating this property. mdpi.comnist.gov
Table 2: Experimental and Calculated O-H Bond Dissociation Enthalpies (BDE) for Phenol and Related Compounds
| Compound | BDE (kcal/mol, Gas Phase) | Method | Source |
|---|---|---|---|
| Phenol | 86.7 ± 0.7 | Experimental Average | nih.gov |
| Phenol | 87.5 | Calculated (RO)B3LYP/6-311++G(2df,2p) | mdpi.com |
| p-Nitrophenol | 91.7 | Calculated (RO)B3LYP/6-311++G(2df,2p) | mdpi.com |
| 2,6-di-tert-butylphenol | 81.1 | Experimental | pan.olsztyn.pl |
Ionization Potential (IP) Calculations
The Ionization Potential (IP) is the energy required to remove an electron from a molecule. Within DFT, it can be approximated by the negative of the HOMO energy (Koopmans' theorem). A more accurate IP is calculated as the energy difference between the neutral molecule and its cation. The average local ionization energy on the molecular surface is also a useful guide to reactivity. cdnsciencepub.com
For this compound, the strong electron-withdrawing effect of the para-nitro group is expected to significantly increase the ionization potential relative to unsubstituted phenol, as it holds the valence electrons more tightly. The electron-donating tert-butyl group would have a minor, opposing effect. Therefore, a higher IP than phenol is anticipated, indicating greater energy is needed to oxidize the molecule.
Quantum Chemical Insights into Spin States and Magnetic Properties
While this compound is a closed-shell molecule with a singlet ground state, its corresponding phenoxyl radical (formed upon H-atom abstraction) is an open-shell radical (doublet state). Quantum chemical calculations are essential for understanding the properties of this radical species.
DFT calculations can map the spin density of the phenoxyl radical, revealing how the unpaired electron is delocalized away from the oxygen atom and across the π-system of the aromatic ring and the nitro group. This delocalization is a key factor in the stability of the radical.
Furthermore, computational studies can model the interactions between these radical molecules. In the solid state, if radical molecules pack closely, intermolecular magnetic interactions can occur. acs.org Depending on the packing arrangement and intermolecular distance, these interactions can be antiferromagnetic (spins align antiparallel) or ferromagnetic (spins align parallel). nih.gov While speculative for this specific molecule, theoretical calculations could predict whether crystal packing might lead to interesting magnetic phenomena, such as a thermally accessible triplet state from the interaction of two doublet radicals. acs.orgresearchgate.net
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method helps in understanding the binding mode and affinity of the ligand, which is crucial for drug design and mechanistic studies. The process involves sampling a high number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy.
The structure of this compound, featuring a phenolic hydroxyl group, a nitro group, and a bulky tert-butyl group, suggests its potential for specific interactions with biological macromolecules. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitro group can also form hydrogen bonds and participate in polar interactions. These functional groups are key to how the molecule might interact with the active sites of enzymes or cellular receptors, potentially modulating their biological activity.
While the functional groups of this compound indicate its suitability as a ligand for molecular docking studies, specific research detailing docking simulations of this exact compound with identified protein targets, including binding energies and a comprehensive list of interacting amino acid residues, is not extensively available in the searched scientific literature. Such studies on related nitrophenols have been performed; for instance, derivatives have been docked against targets like DNA gyrase and human topoisomerase, demonstrating the utility of the approach for this class of compounds. nih.govresearchgate.net A docking study on the related compound 3-Methyl-4-Nitrophenol (B363926) identified Human apolipoprotein C-II as a potential protein target. cauverycollege.ac.in For this compound itself, further research is required to identify specific biological targets and computationally model these interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative structure-activity relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. unipi.it These models are built by finding a statistical correlation between calculated molecular properties (descriptors) and experimentally measured activity, such as toxicity or enzyme inhibition. mdpi.com For substituted phenols, including derivatives of this compound, QSAR studies are frequently used to predict their toxicological effects on various organisms. jst.go.jpscholarsresearchlibrary.com
The development of a QSAR model involves calculating a wide range of molecular descriptors that quantify different aspects of a molecule's structure:
Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (log P or log K_ow) is a common descriptor for hydrophobicity. For substituted phenols, toxicity often shows a strong dependence on hydrophobicity. jst.go.jp
Electronic Descriptors: These describe the electronic properties of the molecule. The Hammett sigma constant (σ) quantifies the electron-donating or electron-withdrawing ability of a substituent. nih.gov Other electronic descriptors include the acid dissociation constant (pKa), which is crucial as the toxicity of phenols can decrease with an increasing proportion of ionized molecules, and quantum chemical parameters like the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO). mdpi.comjst.go.jp
Steric or Bulk Descriptors: These relate to the size and shape of the molecule or its substituents. Molar refractivity (MR) is one such parameter. nih.gov In three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA), the steric field of substituents has been found to be a dominating factor for the toxicity of some substituted phenols. scientific.net
Research has shown that the toxicity of substituted phenols can be effectively modeled using these descriptors. For instance, a QSAR model for the maternal toxicity of 22 para-substituted phenols found that increasing lipophilicity (log P) and decreasing electron-withdrawing ability (negative coefficient for σ) were related to increasing toxicity. nih.gov Another study on the developmental toxicity of potent para-phenols related decreased lipophilicity and electron-withdrawing ability, combined with increasing bulk (MR), to decreased viability of implantation sites. nih.gov These models highlight that a combination of hydrophobic, electronic, and steric factors governs the biological activity of this class of compounds.
The table below summarizes findings from various QSAR studies on substituted phenols, which are relevant for understanding the potential activity of this compound derivatives.
| Biological Activity Studied | Organism/System | Key Descriptors | Model Findings |
| Maternal Toxicity nih.gov | Sprague-Dawley Rats | log P, Hammett σ | Toxicity increases with higher hydrophobicity (log P) and greater electron-releasing character of substituents. |
| Developmental Toxicity nih.gov | Sprague-Dawley Rats | log P, Hammett σ, Molar Refractivity (MR) | Potency is related to decreasing lipophilicity, decreasing electron-withdrawing ability, and increasing bulk. |
| General Toxicity jst.go.jp | Tetrahymena pyriformis | log P, pKa | Toxicity depends on hydrophobicity and the acid dissociation constant, indicating the influence of ionization. |
| Toxicity scientific.net | Vibrio qinghaiensis | CoMFA/CoMSIA Fields | Steric fields of substituents were found to be the dominant factor influencing toxicity. |
| Toxicity to Algae mdpi.com | Chlorella vulgaris | E_LUMO, K_OW (log P) | Quantum chemical parameters (E_LUMO) and hydrophobicity (K_OW) proved to be highly relevant. |
This table is generated based on data from multiple sources for illustrative purposes.
These studies collectively demonstrate that the biological activity of a compound like this compound is a multifactorial property. The tert-butyl group contributes significantly to its steric bulk and hydrophobicity, while the nitro group strongly influences its electronic properties as a powerful electron-withdrawing group. A successful QSAR model for derivatives of this compound would therefore need to incorporate descriptors representing all three of these characteristics.
Toxicological Assessments and Mechanisms of Toxicity
In Vivo Toxicokinetic Studies
Detailed experimental data from in vivo toxicokinetic studies specifically for 2-(tert-butyl)-4-nitrophenol are not extensively available in the public scientific literature. The following sections summarize the current state of knowledge based on available information and principles of toxicology for related compounds.
Absorption and Distribution Profiles
Specific studies detailing the absorption and distribution of this compound following oral, dermal, or inhalation exposure in animal models or humans have not been identified. However, based on its chemical structure, some predictions can be made. The presence of the lipophilic tert-butyl group may influence its absorption characteristics. It has been suggested that the tert-butyl group could potentially reduce the rate of dermal absorption when compared to its parent compound, 4-nitrophenol (B140041).
Metabolic Transformation Pathways (Phase I and Phase II)
The specific metabolic fate of this compound has not been experimentally detailed. For the broader class of nitrophenols, metabolism generally proceeds through two phases. cdc.gov Phase I reactions often involve the reduction of the nitro group to an amino group, which can be catalyzed by cytochrome P450 enzymes. cdc.gov For the related compound 4-nitrophenol, this transformation results in the formation of 4-aminophenol. Following Phase I, the parent compound and its metabolites typically undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that can be more easily excreted. cdc.gov The metabolism of this compound would likely follow these general pathways, though the specific metabolites and enzymes involved remain to be elucidated.
Excretion Kinetics
Quantitative data on the excretion kinetics, including elimination half-life and routes of excretion (urine, feces, bile) for this compound, are not available in the reviewed literature. For related nitrophenols, urinary excretion of conjugated metabolites is the primary route of elimination. dtic.mil
Mechanisms of Cellular and Organ Toxicity
Disruption of Cellular Energy Metabolism as a Toxicological Pathway
The primary mechanism of toxicity for many nitrophenol compounds is the disruption of cellular energy metabolism through the uncoupling of oxidative phosphorylation. scbt.comresearchgate.net These compounds are lipophilic and can diffuse across the inner mitochondrial membrane. In the mitochondrial intermembrane space, the acidic phenolic proton dissociates. The resulting anion moves into the mitochondrial matrix, where it becomes protonated again, effectively shuttling protons across the membrane and dissipating the proton gradient required for ATP synthesis by ATP synthase. This uncoupling of electron transport from ATP production leads to an increase in oxygen consumption without the corresponding generation of ATP, releasing the energy as heat.
While direct experimental studies on this compound are limited, its chemical structure, containing both a nitro group and a phenolic hydroxyl group, is characteristic of an uncoupling agent. Therefore, it is highly probable that its toxicity stems from the ability to disrupt the mitochondrial proton gradient, leading to impaired cellular energy production.
Organ-Specific Toxicities (e.g., Hepatotoxicity, Dermatotoxicity)
There is a lack of specific research data identifying organ-specific toxicities, such as hepatotoxicity or dermatotoxicity, resulting from exposure to this compound. Studies on its chemical precursor, 2-tert-butylphenol (B146161), have demonstrated evidence of liver and kidney toxicity in animal models. niph.go.jp Furthermore, other related compounds, such as tert-butyl phenol (B47542) antioxidants (TBP-AOs), have been associated with hepatotoxic effects and allergic contact dermatitis. mdpi.com The isomer 2,6-di-tert-butyl-4-nitrophenol (B147179) (DBNP) has been reported to cause a yellowing of the skin upon contact. nih.gov While these findings suggest potential targets for this compound, dedicated studies are required to confirm any organ-specific toxicity.
Molecular Basis of Adverse Effects (e.g., Radical-Mediated Toxicity)
The toxicity of this compound at the molecular level is understood through its chemical structure, which features a phenolic hydroxyl group, a nitro group, and a bulky tert-butyl group on a benzene (B151609) ring. The interplay of these functional groups dictates its interaction with biological systems. The mechanism of action involves the compound's engagement with molecular targets like enzymes and cellular receptors.
A significant aspect of its toxicity is believed to be radical-mediated. The nitro group is capable of participating in redox reactions, which can lead to the generation of reactive oxygen species (ROS). This process can induce oxidative stress within cells, where the overproduction of ROS overwhelms the cell's antioxidant defenses, leading to damage to cellular components. For related phenolic compounds, studies have suggested that cytotoxicity is dependent on radical reactions. researchgate.net The phenolic hydroxyl group can form hydrogen bonds and interact with the active sites of enzymes, potentially modulating their activity and contributing to biological effects.
Table 1: Postulated Molecular Mechanisms of Toxicity for Substituted Nitrophenols
| Mechanism | Description | Key Functional Group(s) | Potential Consequence |
| Redox Cycling | The compound undergoes reduction-oxidation reactions, potentially generating reactive oxygen species (ROS). | Nitro group (-NO₂) | Oxidative stress, cellular damage. |
| Enzyme Interaction | The compound binds to enzymes, potentially inhibiting or altering their function. | Phenolic hydroxyl (-OH) | Disruption of metabolic pathways. |
| Radical Scavenging/Generation | The compound may participate in radical reactions, either scavenging or contributing to the formation of radical species. researchgate.net | Phenolic hydroxyl (-OH), Nitro group (-NO₂) | Alteration of cellular signaling and induction of cytotoxicity. researchgate.net |
This table is generated based on data for this compound and closely related analogues.
Environmental Exposure Pathways and Associated Health Implications
Environmental exposure to this compound and related compounds can occur through various pathways, largely linked to its use as an antioxidant and as a chemical intermediate. Nitrophenols, as a class, may be released into the environment from vehicle exhaust and industrial activities. cdc.gov Exposure can occur through the inhalation of contaminated air, consumption of contaminated water, or dermal contact with contaminated surfaces or products. cdc.govgovinfo.gov
A notable and well-documented exposure scenario for a closely related isomer, 2,6-di-tert-butyl-4-nitrophenol (DBNP), highlights how these compounds can form and disperse in specific environments. In U.S. Navy submarines, the antioxidant 2,6-di-butylphenol (DBP), present in lubricating oils, was found to be nitrated into DBNP as it passed through electrostatic precipitators used for air purification. nih.gov This newly formed DBNP was then distributed by the ventilation system, leading to the yellowing of various interior surfaces, including bulkheads, bedding, and aluminum lockers. nih.gov
This specific case illustrates an indirect pathway where a precursor compound is transformed into a nitrophenol within an enclosed environment, leading to potential long-term, low-level exposure for personnel. nih.gov Crew members reported that their skin turned yellow upon contact with these contaminated surfaces. nih.gov Although no other adverse health effects from these specific DBNP exposures were reported, the incident prompted toxicological studies. nih.gov
For nitrophenols in general, exposure to high concentrations can have significant health implications. While specific data for this compound is limited, studies on 4-nitrophenol show it can be absorbed through the skin and gastrointestinal tract. cdc.gov Animal studies on various nitrophenols have shown that high levels of exposure can lead to severe effects, including methaemoglobinaemia, liver and kidney damage, and in some cases, death. bgrci.decdc.gov Direct contact with some nitrophenols can cause severe eye irritation. cdc.gov
Table 2: Environmental Exposure Pathways and Potential Health Implications
| Exposure Pathway | Source/Scenario | Exposed Population | Potential Health Implications (based on nitrophenol class) |
| Inhalation | Contaminated ambient air from industrial emissions or vehicle exhaust. cdc.gov | General population, individuals near industrial sites or heavy traffic. cdc.gov | Respiratory irritation; systemic effects at high concentrations. nih.gov |
| Dermal Contact | Contact with consumer products containing the compound (e.g., plastics, cosmetics). Contact with contaminated surfaces. nih.gov | Consumers, workers in manufacturing. | Skin irritation, potential for systemic absorption. cdc.govnih.gov Yellowing of skin was reported for the isomer DBNP. nih.gov |
| Ingestion | Contaminated drinking water near agricultural or industrial sites. cdc.gov | Residents near contamination sites. | Gastrointestinal absorption leading to systemic toxicity at high doses. cdc.govcdc.gov |
| In-situ Formation | Chemical transformation of precursors in specific environments (e.g., DBP to DBNP in submarines). nih.gov | Individuals in specialized, enclosed environments (e.g., submarine crews). nih.gov | Potential for chronic, low-level exposure. nih.gov |
Environmental Fate, Ecotoxicity, and Degradation Pathways
Environmental Occurrence and Distribution Patterns
Nitrophenols are not known to occur naturally; their presence in the environment is a result of human activity. cdc.govgovinfo.gov Major sources include industrial manufacturing and processing, where they are used as intermediates for producing dyes, pesticides, pharmaceuticals, and rubber chemicals. cdc.govllojibwe.org Vehicle exhaust is another significant source of nitrophenols, formed through the atmospheric reaction of aromatic compounds with nitrogen oxides. cdc.gov
While specific monitoring data for 2-(tert-butyl)-4-nitrophenol in air, water, or soil is scarce, data on related compounds offer insights. For instance, the structurally similar compound 2,6-di-tert-butyl-4-nitrophenol (B147179) (DBNP) has been identified as a contaminant within the enclosed atmosphere of submarines. science.gov This compound was found to form from the reaction of 2,6-di-tert-butylphenol, an antioxidant additive in engine lubricants, with nitrogen dioxide in the air. acs.org This suggests a potential pathway for the formation of nitrated alkylphenols in specific environments where precursor compounds and nitrating agents are present.
Generally, nitrophenols released into the environment are expected to partition primarily into water and soil, with very little remaining in the air. cdc.gov Their detection in rainwater indicates that wet deposition is an important transport mechanism from the atmosphere to land and water surfaces. cdc.gov The presence of a tert-butyl group, as in this compound, is suggested to increase hydrophobicity, which may lead to greater retention in soil compared to simpler nitrophenols like 4-nitrophenol (B140041).
Biodegradation Studies in Aquatic and Soil Environments
Biodegradation is considered the most significant process determining the fate of nitrophenols in soil and aquatic environments. cdc.gov Numerous microorganisms have evolved the capacity to break down these compounds, using them as sources of carbon and energy.
Both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions support the microbial degradation of nitrophenols. Studies on related compounds provide a framework for understanding these processes. For 4-nitrophenol, biodegradation is relatively rapid in topsoil under aerobic conditions, with a half-life of one to three days, while under anaerobic conditions, the half-life extends to around 14 days. cdc.gov In subsoils, these processes are slower. cdc.gov For 2-nitrophenol (B165410), the aerobic half-life is approximately 12 days. cdc.gov The presence of the bulky tert-butyl group on this compound may influence these degradation rates, potentially leading to greater persistence in the environment. vulcanchem.com For example, the related herbicide Dinoterb (2-tert-butyl-4,6-dinitrophenol) has a reported biodegradation half-life of 46 days in soil. nih.gov
Table 1: Biodegradation Half-Lives of Selected Nitrophenols in Different Environments
| Compound | Environment | Condition | Half-Life | Reference(s) |
|---|---|---|---|---|
| 4-Nitrophenol | Top-soil | Aerobic | 1-3 days | cdc.gov |
| 4-Nitrophenol | Top-soil | Anaerobic | ~14 days | cdc.gov |
| 2-Nitrophenol | Soil | Aerobic | ~12 days | cdc.gov |
Specific microbial genera are well-known for their versatile metabolic capabilities in degrading aromatic pollutants, including nitrophenols and alkylphenols.
Pseudomonas : This genus is particularly relevant to the degradation of this compound. A strain identified as Pseudomonas sp. MS-1, isolated from freshwater sediment, has demonstrated the ability to degrade 2-tert-butylphenol (B146161), the non-nitrated parent structure of the target compound. nih.govnih.gov This indicates that enzymes within this strain can process the tert-butyl group at the ortho position. The same study showed that Pseudomonas sp. MS-1 could degrade a variety of other 2-alkylphenols, suggesting a broad substrate range for its degradative enzymes. nih.govnih.gov
Rhodococcus : Members of the genus Rhodococcus are robust, gram-positive bacteria known to degrade a wide array of xenobiotics. bohrium.comfrontiersin.org Strains like Rhodococcus imtechensis RKJ300 can utilize various nitrophenols, such as 4-nitrophenol and 2,4-dinitrophenol (B41442), as their sole source of carbon and energy. Studies on Rhodococcus rhodochrous have elucidated specific pathways for the breakdown of 4-alkylphenols, highlighting the genus's role in the environmental cycling of these compounds. frontiersin.orgnih.govbiorxiv.org
Burkholderia : This genus includes species that are highly efficient degraders of toxic aromatic compounds. osti.gov For example, Burkholderia sp. strain SJ98 can degrade p-nitrophenol, 3-methyl-4-nitrophenol (B363926), and 2-chloro-4-nitrophenol. nih.gov Other Burkholderia species have been identified that mineralize 2,4-dinitrophenol. oup.com
While the specific degradation pathway for this compound has not been fully elucidated, pathways for structurally similar compounds provide a likely model. The degradation of substituted phenols typically involves initial enzymatic attacks that prepare the aromatic ring for cleavage.
For alkylphenols, a common strategy observed in bacteria like Pseudomonas sp. MS-1 and Rhodococcus involves hydroxylation of the aromatic ring to form a substituted catechol. nih.govfrontiersin.org For example, the degradation of 2-sec-butylphenol (B1202637) by Pseudomonas sp. MS-1 proceeds through the intermediate 3-sec-butylcatechol. nih.gov This catechol then undergoes meta-cleavage, where a dioxygenase enzyme opens the aromatic ring between a hydroxylated carbon and an adjacent carbon. nih.govfrontiersin.org
For nitrophenols, two primary initial strategies exist:
Oxidative Pathway : A monooxygenase enzyme adds a hydroxyl group to the ring, displacing the nitro group as nitrite (B80452) and forming a quinone or catechol. For instance, 3-methyl-4-nitrophenol is converted to methyl-1,4-benzoquinone (MBQ) by a monooxygenase in Burkholderia sp. strain SJ98. frontiersin.org
Reductive Pathway : The nitro group is reduced to a hydroxylamino group and then to an amino group, forming an aminophenol. cdc.gov
Based on these precedents, a putative pathway for this compound could involve an initial monooxygenase attack to form tert-butyl-p-benzoquinone , or a reduction of the nitro group to form 2-(tert-butyl)-4-aminophenol . The resulting intermediate would then undergo further transformation, likely leading to ring cleavage.
The microbial breakdown of nitrophenols is initiated by either oxidative or reductive enzymatic reactions that target the nitro group or the aromatic ring.
Oxidative Mechanisms : These are common in aerobic bacteria. The degradation is typically initiated by a monooxygenase enzyme, which incorporates one atom of molecular oxygen into the aromatic ring. This hydroxylation can lead to the removal of the nitro group as nitrite. frontiersin.org In the degradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98, the enzyme PNP 4-monooxygenase (PnpA) catalyzes the initial conversion to methyl-1,4-benzoquinone. frontiersin.org This is often followed by a reductase that converts the benzoquinone to a hydroquinone, which is then susceptible to ring-cleavage by a dioxygenase. frontiersin.org
Reductive Mechanisms : Under both anaerobic and aerobic conditions, the nitro group can be reduced by nitroreductase enzymes. This process involves the sequential reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂), yielding an aminophenol. cdc.gov For example, the anaerobic biodegradation of 2-nitrophenol and 4-nitrophenol results in the formation of 2-aminophenol (B121084) and 4-aminophenol, respectively. cdc.gov Rhodococcus imtechensis RKJ300 has been shown to employ both oxidative and reductive mechanisms for the initial transformation of different nitrophenols.
Elucidation of Degradation Intermediates and Pathways
Chemical Degradation Pathways in Environmental Contexts
In addition to biodegradation, this compound is subject to abiotic degradation processes in the environment.
Photodegradation : In the atmosphere and in sunlit surface waters, photolysis is an important fate process for nitrophenols. cdc.gov These compounds can absorb sunlight, leading to their chemical breakdown. Reaction with photochemically produced hydroxyl radicals (•OH) is a primary atmospheric degradation pathway, with estimated atmospheric half-lives for simple nitrophenols ranging from 3 to 18 days. cdc.gov In water, reaction with •OH radicals can lead to the formation of various products, including benzoquinones and catechols. cdc.govgovinfo.gov
Oxidation : Chemical oxidation, particularly through advanced oxidation processes (AOPs) like ozonation, is an effective method for degrading nitrophenols in water treatment contexts. walshmedicalmedia.comresearchgate.net Ozone can react with these compounds directly or through the formation of highly reactive hydroxyl radicals. researchgate.net Studies on 4-nitrophenol have shown that ozonation leads to the formation of intermediates like 4-nitrocatechol (B145892) and hydroquinone, which are then further oxidized. tandfonline.comresearchgate.net The presence of the tert-butyl group on the aromatic ring may influence the reaction kinetics and the specific intermediates formed during chemical oxidation.
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Other Names / Synonyms |
|---|---|
| This compound | 2-tert-butyl-4-nitrophenol |
| 2,6-Di-tert-butyl-4-nitrophenol | DBNP |
| 4-Nitrophenol | p-Nitrophenol, PNP |
| 2-Nitrophenol | o-Nitrophenol |
| 2-tert-Butylphenol | o-tert-Butylphenol |
| 2,6-Di-tert-butylphenol | |
| Dinoterb | 2-tert-Butyl-4,6-dinitrophenol |
| 3-sec-Butylcatechol | |
| Methyl-1,4-benzoquinone | MBQ |
| tert-Butyl-p-benzoquinone | |
| 2-(Tert-butyl)-4-aminophenol | |
| 4-Nitrocatechol |
Oxidation Pathways (e.g., by Environmental Oxidants)
The phenolic hydroxyl group in this compound can be oxidized, potentially to a quinone-like structure, by strong oxidizing agents. In the environment, this transformation could be initiated by reactive oxygen species such as hydroxyl radicals. researchgate.net The presence of the tert-butyl group may influence the rate and products of these oxidation reactions.
Photolytic Degradation Mechanisms
Exposure to ultraviolet (UV) light can lead to the degradation of nitrophenolic compounds. For this compound, photolytic degradation assays involving UV light exposure in aqueous solutions can be used to monitor the reduction of the nitro group. This process is a potential pathway for its removal from sunlit surface waters.
Ecotoxicological Impact on Environmental Organisms
The ecotoxicological effects of this compound are a significant consideration for its environmental risk assessment.
Impact on Aquatic Life and Ecosystems
Nitrophenols can be toxic to aquatic organisms. While specific data for this compound is limited, the broader class of nitrophenols is known to have adverse effects. For instance, certain blue-green algae (Cyanophyta) like Microcystis, Aphanizomenon, and Anabaena can produce toxins harmful to aquatic life and other animals. epa.gov The introduction of chemicals like this compound into aquatic environments necessitates an evaluation of its potential to harm non-target organisms. epa.gov The development of selective algaecides aims to control nuisance algae while minimizing impact on other aquatic life. epa.gov
Table 1: General Aquatic Ecotoxicity Considerations
| Organism Type | Potential Impact |
| Algae | Inhibition of growth or selective toxicity |
| Fish | Potential for acute or chronic toxicity |
| Invertebrates | Adverse effects on sensitive species |
This table is illustrative and based on general principles of ecotoxicology for nitrophenolic compounds.
Effects on Soil Microorganisms and Microbial Communities
The impact of this compound on soil microorganisms is an important aspect of its environmental fate. Soil microbes play a crucial role in nutrient cycling and the degradation of organic compounds. The introduction of this chemical could potentially disrupt microbial community structure and function. The tert-butyl group may enhance its hydrophobicity, leading to greater retention in soil and potentially impacting soil microbiota.
Phytotoxicity and Effects on Plant Growth and Development
The potential for this compound to cause harm to plants (phytotoxicity) is another area of concern. Chemicals with this structure could be absorbed by plants and interfere with their growth and development. There is a need for low toxicity to terrestrial plants for compounds that may be released into the environment. epa.gov
Bioremediation Potential for Contaminated Environments
Bioremediation offers a potential strategy for cleaning up environments contaminated with this compound. This can involve the use of microorganisms to degrade the compound. Microbial degradation studies using aerobic or anaerobic bioreactors with soil microbiota can help quantify biodegradation rates. The presence of the tert-butyl group may make it more resistant to degradation compared to simpler nitrophenols, potentially requiring specialized microbial strains or engineered systems for effective bioremediation.
Advanced Research Applications and Future Directions
Development of Novel Catalytic Systems Utilizing 2-(Tert-butyl)-4-nitrophenol Derivatives
Derivatives of this compound are instrumental in the advancement of novel catalytic systems, particularly for transformations involving nitroaromatic compounds. These systems leverage the unique electronic and steric properties imparted by the tert-butyl and nitro groups on the phenol (B47542) ring.
Application in Nitroaromatic Compound Reduction and Related Transformations
The catalytic reduction of nitroaromatic compounds to their corresponding amines is a crucial transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. researchgate.net Catalytic systems derived from or utilizing compounds related to this compound have demonstrated effectiveness in this area. For instance, the reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas with a palladium catalyst. The catalytic reduction process generally involves the adsorption of both the nitroaromatic compound and a reducing agent, such as sodium borohydride (B1222165) (NaBH4), onto the catalyst's surface. rsc.org Electrons are then transferred from the reducing agent to the nitroaromatic molecule, facilitating the reaction. rsc.org
The efficiency of these catalytic reductions can be significantly influenced by the catalyst's design. For example, nickel nanoparticles supported on β-cyclodextrin-grafted magnetic Fe3O4 nanoparticles have shown great activity and selectivity in reducing various nitroarenes, including nitrophenol derivatives. researchgate.net Similarly, copper(II) complexes with N,O-chelating Schiff base ligands have been successfully used to catalyze the reduction of 4-nitrophenol (B140041) to 4-aminophenol. mdpi.com The mechanism for such reductions often involves the formation of a nitrophenolate ion intermediate upon the addition of a reducing agent like NaBH4, followed by the catalytic conversion to the aminophenol. researchgate.netmdpi.com
Catalyst Design Principles and Optimization Strategies
The design of effective catalysts for nitroaromatic reduction hinges on several key principles. The catalyst must provide a suitable surface for the adsorption of reactants and facilitate efficient electron transfer. rsc.orgmdpi.com The steric and electronic properties of the catalyst and the substrate play a significant role. The bulky tert-butyl group in this compound derivatives can influence the binding and orientation of the molecule on the catalyst surface, potentially affecting reaction rates and selectivity. nih.gov
Optimization strategies often involve modifying the catalyst support and the active metal nanoparticles. For instance, using magnetic nanoparticles as a support allows for easy separation and reuse of the catalyst. researchgate.netmdpi.com The choice of metal is also critical; common transition metals used include palladium, platinum, nickel, and copper. rsc.orgmdpi.com The catalytic activity can be further enhanced by creating bimetallic catalysts, such as copper-titania systems, which can offer improved electron separation and transfer properties. acs.org
Optimization of reaction conditions is another crucial aspect. This includes adjusting the solvent, temperature, and the amount of reducing agent. For example, in the reduction of 4-nitrophenol using copper(II) complexes, the amount of catalyst was optimized to achieve the highest conversion. mdpi.com The reusability and stability of the catalyst are also important considerations for practical applications, with studies showing that some catalysts can be recycled for multiple cycles without a significant loss in activity. mdpi.comacs.org
Exploration in Materials Science and Polymer Chemistry (e.g., as Stabilizers)
This compound and its isomers have found applications in materials science and polymer chemistry, primarily as stabilizers and antioxidants. cymitquimica.com The phenolic hydroxyl group can act as a radical scavenger, preventing oxidative degradation of materials. The tert-butyl group enhances this antioxidant activity by increasing the steric hindrance around the hydroxyl group, which influences its chemical behavior. cymitquimica.com
These compounds are utilized to enhance the stability of various materials, including plastics and rubber. For instance, 2-nitro-4-tert-butylphenol has been studied for its potential use as a stabilizer in polymer formulations. cymitquimica.com Similarly, 2,4-di-tert-butyl-6-nitrophenol (B1297931) is used as a stabilizer in plastics and rubber production. The addition of such compounds can protect polymers from degradation caused by factors like UV exposure.
| Application Area | Specific Use | Reference |
| Plastics & Polymers | Stabilizer to prevent degradation from UV exposure. | |
| Lubricants | Enhances thermal stability. | |
| Fuels | Used as an antioxidant additive to stabilize gasoline, jet, and diesel fuels. | acs.org |
Potential for Pharmaceutical and Agrochemical Development (as intermediates or active agents)
This compound and its derivatives serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ailookchem.com The nitro group can be readily reduced to an amino group, a common functional group in many biologically active molecules. ontosight.ai This makes nitrophenol derivatives valuable building blocks for creating more complex chemical entities.
For example, 4-tert-butyl-2-nitrophenol (B1265401) is a key intermediate in the synthesis of various organic compounds, including those with potential pharmaceutical applications. lookchem.com It can be used in the preparation of biocides, such as (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide. lookchem.comchemicalbook.com Furthermore, derivatives of 2-amino-4-nitrophenol (B125904) have been investigated as potential anti-inflammatory drugs. nih.gov The amine compounds derived from the reduction of aromatic nitro compounds are significant in the development of arylamine derivatives with applications in medicine, including for their potential in anticancer therapies. rsc.org
Emerging Analytical Methodologies for Detection and Quantification of this compound
The detection and quantification of nitrophenols, including this compound, in various environmental and biological matrices are crucial for monitoring and assessment. Several advanced analytical techniques have been developed for this purpose.
High-performance liquid chromatography (HPLC) is a widely used method. An isocratic ion-pair reversed-phase HPLC (RP-HPLC) method with UV-Vis detection has been developed for the simultaneous analysis of 4-nitrophenol and its metabolites in biological samples. nih.gov HPLC methods have also been validated for detecting 4-nitrophenol in aqueous solutions and for the determination of its degradation products. up.pt
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique. A method using GC-MS with derivatization has been developed for the analysis of various phenolic compounds, including nitrophenols, in atmospheric samples. researchgate.net This method allows for quantification at very low levels. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity. A method involving solid-phase extraction coupled with LC-MS/MS has been established for the measurement of a wide range of environmental chemicals, including various phenols, in human urine. nih.gov
Other emerging techniques include two-dimensional liquid chromatography coupled with chemically active liquid core waveguide spectrometry, which has been reported for the analysis of atmospheric nitrophenols. researchgate.net
Table of Analytical Methods
| Analytical Technique | Sample Type | Detection Method | Key Features | Reference |
|---|---|---|---|---|
| RP-HPLC | Rat bile | UV-Vis | Simultaneous analysis of 4-nitrophenol and its metabolites. | nih.gov |
| GC-MS | Atmospheric (gas and particles) | Mass Spectrometry (SIM mode) | High specificity and low quantification limits after derivatization. | researchgate.net |
| LC-MS/MS | Human urine | Tandem Mass Spectrometry | Capable of measuring a large number of environmental chemicals simultaneously. | nih.gov |
Challenges and Future Research Perspectives on this compound
While this compound and its derivatives have shown promise in various applications, several challenges and areas for future research remain.
In the field of catalysis, a key challenge is the design of highly selective, active, and stable catalysts for specific transformations. mdpi.com The mechanism of catalytic reduction of nitroaromatics is not yet fully understood, which poses a challenge for rational catalyst design. mdpi.com Future research should focus on elucidating these mechanisms to enable the development of more efficient and environmentally friendly catalytic systems. researchgate.netmdpi.com The development of catalysts that can operate under mild conditions with high reusability is also a significant goal. mdpi.com
In materials science, while the stabilizing properties of nitrophenol derivatives are known, there is a need to explore their long-term performance and potential environmental impact. The formation of nitrophenolic compounds as byproducts from the combustion of fuel additives is a concern, highlighting the need for careful selection and design of antioxidants. acs.orgresearchgate.net
From a pharmaceutical and agrochemical perspective, the synthesis of novel derivatives of this compound with enhanced biological activity is a continuous area of research. This includes exploring new synthetic routes and understanding the structure-activity relationships of these compounds. nih.gov
Finally, there is an ongoing need to develop more sensitive, rapid, and cost-effective analytical methods for the detection of this compound and its metabolites in complex environmental and biological samples. researchgate.net This is crucial for assessing human exposure and environmental contamination.
Q & A
Q. What are the recommended spectroscopic methods for characterizing the purity and structural integrity of 2-(tert-butyl)-4-nitrophenol in synthetic workflows?
To confirm the identity and purity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify functional groups and molecular structure, high-performance liquid chromatography (HPLC) for quantitative purity assessment, and infrared (IR) spectroscopy to detect nitro and phenolic hydroxyl groups. Mass spectrometry (MS) can further validate molecular weight. Cross-referencing spectral data with established databases (e.g., PubChem or SciFinder) is critical for accuracy. For example, similar nitrophenol derivatives require spectral validation of nitro group positioning and tert-butyl substitution patterns .
Q. How should researchers safely handle and store this compound to minimize occupational exposure risks?
Safety protocols include using personal protective equipment (PPE) such as nitrile gloves, lab coats, and eye protection. Storage should be in a cool, dry, well-ventilated area away from oxidizing agents and heat sources. Spills must be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Avoid prolonged skin contact, as phenolic compounds can cause irritation. Safety data sheets (SDS) emphasize its classification as an intermediate with no food/water exposure and recommend emergency measures like rinsing exposed skin/eyes with water for 15 minutes .
Q. What synthetic routes are documented for this compound, and how can reaction efficiency be optimized?
Common methods involve nitration of 4-tert-butylphenol using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures completion. Optimization strategies include adjusting stoichiometry (e.g., 1.2 equivalents HNO₃), solvent selection (e.g., dichloromethane for solubility), and quenching with ice-water to isolate the product. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves yield. Comparative studies on nitrophenol derivatives highlight the importance of steric effects from the tert-butyl group on regioselectivity .
Advanced Research Questions
Q. What are the key data gaps in the toxicokinetic profile of this compound, and how can researchers address them?
Limited data exist on absorption, distribution, metabolism, and excretion (ADME) in humans, particularly for dermal and inhalation exposure routes. Animal studies suggest potential placental transfer due to nitro group reactivity, but interspecies toxicokinetic comparisons are challenging due to lacking biomarkers. Advanced methodologies include:
- In vitro models : Liver microsomes or cell lines (e.g., HepG2) to study metabolic pathways.
- In vivo studies : Radiolabeled compound tracking in rodents to quantify tissue distribution.
- Biomarker identification : Metabolomics (LC-MS) to detect unique metabolites in urine or blood. Addressing these gaps requires collaboration with toxicology databases like ATSDR’s Toxicological Profiles .
Q. How can researchers resolve contradictions in reported toxicity data for nitrophenol derivatives like this compound?
Discrepancies often arise from variations in experimental design (e.g., dosing regimens, exposure duration). A systematic approach includes:
- Meta-analysis : Review studies using the NIH’s TOXCENTER or PubMed with search strings like "nitrophenols AND toxicokinetics" (Table B-2 in ).
- Dose-response modeling : Re-evaluate data using benchmark dose (BMD) software to harmonize risk assessments.
- Quality assessment : Apply tools like Klimisch scoring to prioritize high-confidence studies. For example, conflicting results on fetal hemoglobin susceptibility () necessitate standardized placental barrier permeability assays .
Q. What environmental fate studies are critical for assessing this compound’s persistence in ecosystems?
Key methodologies include:
- Photodegradation assays : Expose the compound to UV light in aqueous solutions and monitor nitro group reduction via LC-MS.
- Soil adsorption studies : Batch experiments with varying pH and organic matter content to calculate Koc (organic carbon partition coefficient).
- Microbial degradation : Aerobic/anaerobic bioreactors with soil microbiota to quantify biodegradation rates. Data from structurally similar compounds (e.g., 4-nitrophenol) suggest tert-butyl groups may enhance hydrophobicity and soil retention, requiring tailored remediation strategies .
Methodological Tables
Q. Table 1. Key Features of Experimental Design for Nitrophenol Toxicology Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
